Cas no 916493-82-8 (PROTAC BET-binding moiety 2)

PROTAC BET-binding moiety 2 化学的及び物理的性質
名前と識別子
-
- PROTAC BET-binding moiety 2
- LZXZWZXAVDJSIL-ZDUSSCGKSA-N
- (S)-4-(4-chlorophenyl)-6-methoxycarbonylmethyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-carboxylic acid
- (S)-4-(4-chlorophenyl)-6-(2-methoxy-2-oxoethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-carboxylic acid
- 6-Methyl (6S)-2-carboxy-4-(4-chlorophenyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetate (ACI)
-
- インチ: 1S/C20H17ClN4O4S/c1-9-15-16(11-4-6-12(21)7-5-11)22-13(8-14(26)29-3)18-24-23-10(2)25(18)19(15)30-17(9)20(27)28/h4-7,13H,8H2,1-3H3,(H,27,28)/t13-/m0/s1
- InChIKey: LZXZWZXAVDJSIL-ZDUSSCGKSA-N
- ほほえんだ: CC1=C(C(=O)O)SC2N3C(C)=NN=C3[C@@H](N=C(C1=2)C1C=CC(Cl)=CC=1)CC(=O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 717
- トポロジー分子極性表面積: 135
PROTAC BET-binding moiety 2 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1241734-5mg |
PROTAC BET-binding moiety 2 |
916493-82-8 | 99% | 5mg |
$570 | 2024-06-05 | |
eNovation Chemicals LLC | Y1241734-50mg |
PROTAC BET-binding moiety 2 |
916493-82-8 | 99% | 50mg |
$2500 | 2024-06-05 | |
MedChemExpress | HY-43723-5mg |
PROTAC BET-binding moiety 2 |
916493-82-8 | 99.10% | 5mg |
¥3000 | 2024-05-24 | |
Key Organics Ltd | GS-9153-100MG |
(9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid |
916493-82-8 | >95% | 100mg |
2023-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P876401-10mg |
PROTAC BET-binding moiety 2 |
916493-82-8 | ≥98% | 10mg |
¥5,643.00 | 2022-09-01 | |
MedChemExpress | HY-43723-50mg |
PROTAC BET-binding moiety 2 |
916493-82-8 | 99.10% | 50mg |
¥17500 | 2023-08-31 | |
Key Organics Ltd | GS-9153-50MG |
(9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid |
916493-82-8 | >95% | 50mg |
£2200.00 | 2025-02-08 | |
MedChemExpress | HY-43723-10mg |
PROTAC BET-binding moiety 2 |
916493-82-8 | 99.10% | 10mg |
¥4800 | 2024-05-24 | |
MedChemExpress | HY-43723-10mM*1 mL in DMSO |
PROTAC BET-binding moiety 2 |
916493-82-8 | 99.10% | 10mM*1 mL in DMSO |
¥3300 | 2024-05-24 | |
Ambeed | A1148112-5mg |
(S)-4-(4-Chlorophenyl)-6-(2-methoxy-2-oxoethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-carboxylic acid |
916493-82-8 | 99% | 5mg |
$300.0 | 2025-02-20 |
PROTAC BET-binding moiety 2 関連文献
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
PROTAC BET-binding moiety 2に関する追加情報
Exploring PROTAC BET-binding moiety 2 (CAS No. 916493-82-8): A Cutting-Edge Molecule in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, PROTAC BET-binding moiety 2 (CAS No. 916493-82-8) has emerged as a pivotal compound for researchers focusing on epigenetic regulation and cancer therapeutics. This molecule belongs to the PROTAC (Proteolysis-Targeting Chimera) family, a revolutionary technology that leverages the ubiquitin-proteasome system to degrade specific disease-causing proteins. The BET-binding moiety in this compound specifically targets bromodomain and extra-terminal (BET) proteins, which play critical roles in transcriptional regulation and are implicated in various cancers and inflammatory diseases.
The unique mechanism of PROTAC BET-binding moiety 2 involves a ternary complex formation between the target protein (BET), an E3 ubiquitin ligase, and the PROTAC molecule itself. This interaction marks the BET protein for degradation, offering a promising alternative to traditional inhibition strategies. Unlike small-molecule inhibitors, which merely block protein function, PROTACs eliminate the target protein entirely, potentially overcoming drug resistance and achieving longer-lasting therapeutic effects. This has sparked significant interest in the scientific community, particularly in oncology and neurodegenerative disease research.
Recent studies highlight the versatility of PROTAC BET-binding moiety 2 in addressing unmet medical needs. For instance, its application in hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma has shown remarkable preclinical efficacy. Researchers are also exploring its potential in solid tumors and autoimmune disorders, where BET proteins are dysregulated. The compound’s ability to degrade BRD4, a key BET family member, makes it a hotspot for investigations into drug-resistant cancers and combination therapies.
From a chemical perspective, CAS No. 916493-82-8 represents a meticulously designed structure optimized for binding affinity and proteasomal recruitment. Its pharmacokinetic properties, such as cell permeability and metabolic stability, are under continuous refinement to enhance in vivo performance. The growing body of literature on this compound underscores its role as a benchmark molecule for developing next-generation PROTAC-based therapeutics.
Industry trends reveal escalating demand for PROTAC BET-binding moiety 2 in both academic and pharmaceutical settings. Searches for terms like "PROTAC BET degrader clinical trials", "BET protein degradation mechanism", and "CAS 916493-82-8 supplier" reflect its prominence in drug discovery pipelines. Additionally, discussions on AI-driven PROTAC design and CRISPR screening for degradation targets further contextualize its relevance in modern research.
In summary, PROTAC BET-binding moiety 2 (CAS No. 916493-82-8) stands at the forefront of targeted protein degradation, offering transformative potential for treating complex diseases. Its dual functionality as a BET binder and E3 ligase recruiter exemplifies the innovative spirit driving contemporary biopharmaceutical innovation. As research advances, this compound is poised to unlock new therapeutic paradigms and redefine standards in precision medicine.
916493-82-8 (PROTAC BET-binding moiety 2) 関連製品
- 94527-39-6(1-Bromo-4-methoxy-2-(methoxymethyl)benzene)
- 890095-04-2(5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine)
- 944885-43-2(butyl(1H-indol-4-yl)methylamine)
- 68259-13-2(decane-1-sulfonyl fluoride)
- 1254118-45-0(4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid)
- 1807252-21-6(Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate)
- 832-72-4(Pentafluorophenylacetyl Chloride)
- 2172434-76-1(1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole)
- 1049361-66-1(N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]thiophene-2-carboxamide)
- 1803575-37-2(3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol)
